7H-benzo[c]fluoren-7-one
Overview
Description
7H-benzo[c]fluoren-7-one is a chemical compound that belongs to the fluorenone family, characterized by a fused tricyclic structure that includes two benzene rings and a cyclopentanone ring. The compound has been of interest due to its potential applications in various fields, including organic synthesis and materials science.
Synthesis Analysis
Several methods have been developed for the synthesis of benzo[c]fluoren-7-one derivatives. One approach involves a one-pot synthesis using a cobalt-catalyzed [3+2] annulation of oxabicyclic alkenes, followed by a ring-opening/dehydration sequence, which tolerates a wide range of functional groups and uses oxygen as a green oxidant . Another method is a base-promoted, metal-free synthesis that proceeds via a tandem double-aldol condensation, yielding benzo[b]fluoren-11-ones with diverse substituents . A radical tandem bicyclization process has also been established to synthesize the 5H-benzo[a]fluoren-5-one skeleton from nonterminal 1,6-alkynes . Additionally, regioselective [3+3] cyclizations have been used to prepare various fluorenones, including 6H-benzo[c]chromen-6-ones . An efficient synthesis of hydroxy-7H-benzo[c]fluoren-7-ones has been described, utilizing oxazolines as activating groups for aromatic nucleophilic substitution . Moreover, a three-component synthesis has been developed for the preparation of 7-methyl-10-aryl-10H-5,8-dioxa-benzo[b]fluoren-9,11-diones using a solid acid catalyst . Lastly, a synthesis of 5-bromo-7,7-dimethyl-7H-benzo[c]fluorene has been optimized, providing insights into the preparation of brominated derivatives .
Molecular Structure Analysis
The molecular structure of fluoren-9-one derivatives has been studied using X-ray diffractometry. For instance, the structure of 1,8-dimethylfluoren-9-one, a related compound, has been determined, revealing a nearly planar arrangement of the molecule with a mutual inclination between benzene rings of 178.6 degrees .
Chemical Reactions Analysis
The reactivity of 7H-benzo[c]fluoren-7-one derivatives has been explored in various chemical reactions. For example, the synthesis of hydroxy-7H-benzo[c]fluoren-7-ones involves aromatic nucleophilic substitution, which is a key step in the production of photochromic naphthopyrans . The compound has also been used in the synthesis of PAH:DNA adducts, which are important for understanding the toxicological impact of coal tar exposure .
Physical and Chemical Properties Analysis
The physical and chemical properties of 7H-benzo[c]fluoren-7-one derivatives are influenced by their molecular structure. The planarity of the molecule, as observed in the X-ray crystallographic analysis of its derivatives, suggests potential applications in electronic materials due to the extended π-conjugation . The presence of substituents on the fluorenone framework can significantly alter the compound's electronic properties, solubility, and reactivity .
Scientific Research Applications
DNA Adduct Formation and Carcinogenic Potential
- DNA Adduct Formation in Lung of Mice : 7H-Benzo[c]fluorene, a component of 7H-benzo[c]fluoren-7-one, forms major DNA adducts in the lungs of mice exposed to coal tar, indicating a high systemic bioavailability and metabolism in vivo, and its potential role in toxicological responses (Koganti et al., 2001).
- Carcinogenicity in Mice : 7H-Benzo[c]fluorene has been shown to induce lung tumors in mice, suggesting its role as a systemic carcinogen and its contribution to lung tumorigenicity seen with coal tar (Weyand et al., 2004).
Chemical Synthesis and Derivatives
- Synthesis of Derivatives : Efficient synthesis methods have been developed for derivatives of 7H-benzo[c]fluoren-7-one, such as 5-Bromo-7,7-dimethyl-7H-benzo[C]fluorene, indicating its utility in creating novel compounds (Jin Jing, 2013).
- Characterization of Derivatives : Detailed NMR characterization of certain derivatives, like 5-(2-dimethylaminoethoxy)-7-oxo-7H-benzo[c]fluorene, highlights the compound's potential in various chemical applications (Lyčka et al., 1987).
Photophysical Properties and Applications
- Two-Photon Absorption and Metal Ion Sensing : Studies on fluorene derivatives, including those related to 7H-benzo[c]fluoren-7-one, show significant two-photon absorption properties and potential as metal-ion sensing probes, which could be valuable in microscopy imaging and sensing applications (Belfield et al., 2010).
Environmental Toxicity and Analysis
- Toxicity in Petrogenic and Pyrogenic Materials : The toxicity profile of 7H-benzo[c]fluorene is significant in both petrogenic and pyrogenic materials, impacting environmental risk assessments (Richter-Brockmann & Achten, 2018).
Safety And Hazards
properties
IUPAC Name |
benzo[c]fluoren-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O/c18-17-14-8-4-3-7-13(14)16-12-6-2-1-5-11(12)9-10-15(16)17/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYWCEDYVLPNHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC=C4C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209258 | |
Record name | 7H-Benzo(c)fluoren-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7H-benzo[c]fluoren-7-one | |
CAS RN |
6051-98-5 | |
Record name | 7H-Benzo[c]fluoren-7-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6051-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7H-Benzo(c)fluoren-7-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006051985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7H-Benzo(c)fluoren-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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